N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide
Description
N-(Benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a hydrazinyl-oxopropanamide chain. Its derivatives are explored for antimicrobial, anticancer, and metal-chelating properties, as evidenced by studies on structurally related compounds .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-hydrazinyl-3-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-14-9(16)5-8(15)13-10-12-6-3-1-2-4-7(6)17-10/h1-4H,5,11H2,(H,14,16)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWSHSFOWPZLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide typically involves the coupling of substituted 2-amino benzothiazoles with hydrazine derivatives. One common method involves the reaction of 2-amino benzothiazole with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the hydrazinyl group.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent, with studies indicating its ability to inhibit cyclooxygenase enzymes.
Material Science: Benzothiazole derivatives are used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound has been investigated for its antimicrobial and anticancer properties, with studies demonstrating its effectiveness against certain bacterial strains and cancer cell lines.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide involves its interaction with specific molecular targets. In the case of its anti-inflammatory activity, the compound inhibits cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory prostaglandins . This inhibition reduces inflammation and associated symptoms. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Core Heterocycle Modifications
Benzothiazole vs. Benzimidazole/Thiazole Derivatives
- Target Compound : The benzo[d]thiazole ring provides a rigid, planar structure with sulfur and nitrogen atoms contributing to π-π stacking and hydrogen-bonding interactions.
- Analogues: N-(Thiazol-2-yl)propanamide derivatives (e.g., (E)-3-(2-benzylidenehydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide) replace the benzothiazole with a simpler thiazole, reducing aromaticity but retaining metal-binding capacity .
Substituent Variations
Hydrazinyl vs. Sulfone/Acyl Groups
- Target Compound : The hydrazinyl group enables metal coordination (e.g., Ni²⁺, Cu²⁺) and participation in Schiff base formation, as seen in antimicrobial complexes .
- Analogues :
- Sulfone-containing derivatives (e.g., 3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylthiazol-2-yl)propanamide) introduce a polar sulfone group, increasing solubility but reducing metal-binding capacity .
- Acylated derivatives (e.g., N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide) replace hydrazine with alkyl/aryl chains, enhancing hydrophobicity and altering biological target specificity .
Table 1: Substituent Effects on Key Properties
Antimicrobial Activity
- coli and S. aureus (MIC: 8–32 µg/mL) .
- Patent Derivatives : N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzimidazol-1-yl)acetamide exhibits broad-spectrum activity against M. tuberculosis and P. falciparum, highlighting the impact of coumarin-benzimidazole hybrids .
Anticancer Potential
Comparison with Analogues
- High-Yield Routes : N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide is synthesized in 59% yield using PCl₃/Et₃N catalysis, suggesting efficient acylation strategies .
- Low-Yield Challenges : Acrylamide derivatives (e.g., (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide) achieve only 16% yield due to steric hindrance during cyclization .
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
This compound features a hydrazinyl group attached to a benzothiazole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. The compound exhibits a molecular formula of CHNOS and has a molecular weight of approximately 234.28 g/mol .
Synthesis
The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with hydrazine derivatives. A common method includes the reaction of 2-amino benzothiazole with ethyl acetoacetate in the presence of hydrazine hydrate, conducted under reflux conditions in solvents like ethanol or methanol .
Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent . Research indicates that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by producing pro-inflammatory prostaglandins . The IC values for this compound have been reported to be significantly lower than those of standard anti-inflammatory drugs, indicating its potential efficacy.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism behind its antimicrobial action is believed to involve disruption of bacterial cell walls or inhibition of essential bacterial enzymes .
Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro studies have shown effectiveness against several cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through specific molecular pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-phenylacetamide | Contains a phenyl group | Exhibits different pharmacological profiles |
| N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide | Incorporates a morpholine moiety | Potentially useful in neurological applications |
| N-(benzo[d]thiazol-2-yl)-2-piperidinylacetamide | Features a piperidine ring | May show enhanced bioavailability |
This compound stands out due to its hydrazinyl group, which enhances its reactivity and interaction with biological targets compared to other similar compounds .
The mechanism of action involves interaction with specific molecular targets. For anti-inflammatory activity, it inhibits COX enzymes, thereby reducing the synthesis of inflammatory mediators. In terms of antimicrobial action, it may interfere with bacterial metabolic processes, while its anticancer effects could involve modulation of apoptotic pathways or cell cycle regulation .
Case Studies and Research Findings
- Anti-inflammatory Studies : A study demonstrated that derivatives of benzothiazole, including this compound, exhibited significant inhibition of COX enzymes, with IC values lower than conventional anti-inflammatory drugs such as indomethacin .
- Antimicrobial Efficacy : Research indicated that this compound showed substantial antibacterial activity against Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent .
- Anticancer Research : In vitro assays revealed that this compound effectively inhibited the proliferation of various cancer cell lines, suggesting its utility in cancer treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
